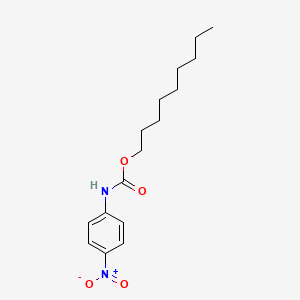![molecular formula C17H20S4 B14346068 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol CAS No. 93772-92-0](/img/structure/B14346068.png)
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is an organic compound characterized by the presence of multiple thiol groups. Thiol groups are known for their strong affinity for metals, making this compound particularly interesting for applications in materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol typically involves the formation of carbon-sulfur bonds through nucleophilic substitution reactions. One common method is the reaction of a halogenated benzene derivative with a thiol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-thiol interactions and redox biology.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of self-assembled monolayers for sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol involves its ability to form strong bonds with metal ions through its thiol groups. This property is exploited in catalysis and materials science to create stable metal-thiol complexes. Additionally, the compound can undergo redox reactions, making it useful in biological systems for studying redox processes.
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-Sulfanylphenyl)imino]methylphenol: Similar in structure but contains an imino group instead of a sulfanyl group.
2-{[(Z)-1-(3-furyl)methylidene]amino}-1-benzenethiol: Contains a furyl group and an imino group.
Uniqueness
2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol is unique due to the presence of multiple thiol groups, which enhance its ability to form strong metal-thiol bonds and participate in redox reactions. This makes it particularly valuable in applications requiring robust metal coordination and redox activity .
Properties
CAS No. |
93772-92-0 |
|---|---|
Molecular Formula |
C17H20S4 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-[5-(2-sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol |
InChI |
InChI=1S/C17H20S4/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11,18-19H,1,6-7,12-13H2 |
InChI Key |
KVBNLCBQAMXGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S)SCCCCCSC2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)





![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)






![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
